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molecular formula C8H8O4 B1581915 2,3-Dimethoxy-1,4-benzoquinone CAS No. 3117-02-0

2,3-Dimethoxy-1,4-benzoquinone

Cat. No. B1581915
M. Wt: 168.15 g/mol
InChI Key: NADHCXOXVRHBHC-UHFFFAOYSA-N
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Patent
US04933489

Procedure details

A benzene (8 ml) solution of 2,3-dimethoxybenzo-1,4-quinone (1.0 g, 5.9 mmol) and 3-chloro-1-methoxy-1,3-butadiene (1.4 g, 12.0 mmol) is stirred for 35 hours under an inert atmosphere. After this time, oxygen or air is briefly bubbled through the solution (20 minutes) and the contents are passed through a silica gel plug to afford 1.07 g (72%) of analytically pure 2,3-dimethoxy-6-chloro-1,4-naphthoquinone, mp 127°-130° C.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
1.4 g
Type
reactant
Reaction Step One
Quantity
8 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[C:4]([CH:6]=[CH:7][C:8](=[O:12])[C:9]=1[O:10][CH3:11])=[O:5].[Cl:13][C:14](=[CH2:19])[CH:15]=[CH:16]OC>C1C=CC=CC=1>[CH3:11][O:10][C:9]1[C:8](=[O:12])[C:7]2[C:6]([C:4](=[O:5])[C:3]=1[O:2][CH3:1])=[CH:19][C:14]([Cl:13])=[CH:15][CH:16]=2

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
COC=1C(=O)C=CC(C1OC)=O
Name
Quantity
1.4 g
Type
reactant
Smiles
ClC(C=COC)=C
Name
Quantity
8 mL
Type
solvent
Smiles
C1=CC=CC=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After this time, oxygen or air is briefly bubbled through the solution (20 minutes)
Duration
20 min

Outcomes

Product
Name
Type
product
Smiles
COC=1C(C2=CC=C(C=C2C(C1OC)=O)Cl)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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